N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethylamine group bearing a 2-(trifluoromethyl)phenyl moiety and a 3-phenylpropanamide side chain. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenylpropanamide chain may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c21-20(22,23)14-8-4-5-9-15(14)24-17(29)12-30-19-27-26-18(31-19)25-16(28)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHNVCOBDEABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)aniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 3-phenylpropanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiadiazole ring is known to bind to metal ions, which can further influence the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., thiadiazole, thiazole, or phenylpropanamide groups) and are compared based on synthesis, physicochemical properties, and bioactivity:
Key Comparisons
A. Structural Features
- Thiadiazole vs. Thiazole Cores: The target compound’s 1,3,4-thiadiazole core differs from the thiazole ring in Compound 31 ().
- Substituent Effects: The trifluoromethyl group in the target compound increases hydrophobicity compared to the 4-fluorophenyl group in Compound 31 . The phenylpropanamide chain may offer conformational flexibility absent in rigid quinazolinone derivatives ().
C. Physicochemical Properties
- Melting Points: Quinazolinone derivatives () exhibit higher melting points (e.g., 315.5°C for Compound 8) compared to thiadiazoles/thiazoles, likely due to stronger intermolecular hydrogen bonding from sulfonamide and carbonyl groups .
- Solubility: The trifluoromethyl group in the target compound may reduce aqueous solubility relative to polar sulfamoyl groups in quinazolinones .
Biological Activity
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and insecticide development. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole ring, a trifluoromethyl group, and an amide linkage. The molecular formula is , with a molecular weight of 421.43 g/mol. Its structural complexity contributes to its diverse biological activities.
1. Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines:
Studies have shown that these compounds can decrease the viability of human leukemia, ovarian, and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation.
2. Insecticidal Activity
This compound has also been identified as a novel mesoionic insecticide. It acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs), which are critical for insect nervous system function:
| Insect Target | Efficacy | Application |
|---|---|---|
| Rice planthoppers | High control efficacy | Agricultural use |
| Lepidoptera pests | Effective control | Cotton and corn crops |
The compound exhibits good internal absorption and conduction activity, making it effective against various pests while being safe for crops like rice and soybeans .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of thiadiazole derivatives, N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide was shown to significantly reduce tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 60% compared to controls within four weeks of treatment .
Case Study 2: Insecticidal Activity
Another study evaluated the effectiveness of N-(5-{(trifluoromethyl)phenyl}amino)-substituted thiadiazoles against common agricultural pests. Results indicated that this compound achieved over 80% mortality in treated populations of rice planthoppers within 48 hours post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
